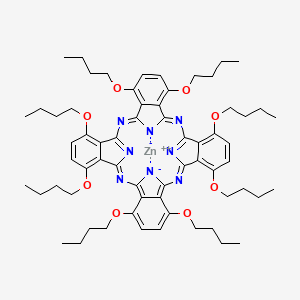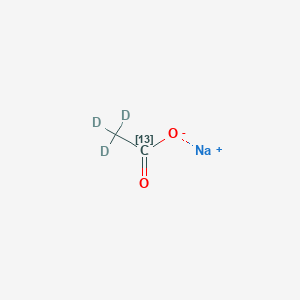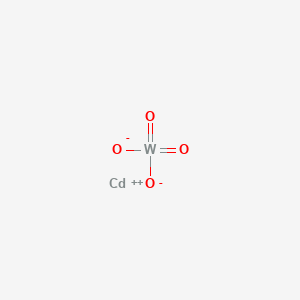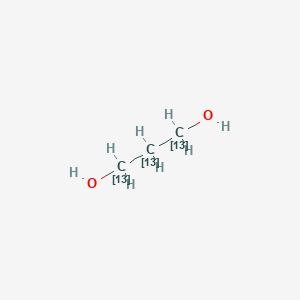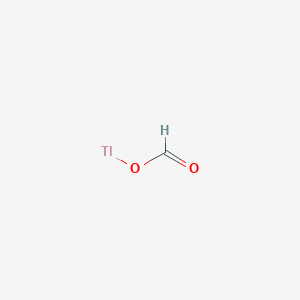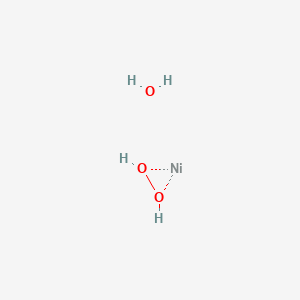
Nickel(II) peroxide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) peroxide hydrate, with the chemical formula NiO₂·xH₂O, is a compound containing nickel in the +2 oxidation state. It consists of nickel ions (Ni²⁺) coordinated with peroxide ions (O₂²⁻) and water molecules. The value of ‘x’ in the formula represents the variable number of water molecules associated with the compound. This compound is a solid material that can be synthesized and has several interesting properties.
Vorbereitungsmethoden
a. Synthetic Routes
There are several methods to synthesize nickel(II) peroxide hydrate:
Direct Reaction: this compound can be prepared by reacting nickel(II) salts (such as nickel sulfate or nickel chloride) with hydrogen peroxide (H₂O₂).
Precipitation: Mixing a solution of a nickel(II) salt with an alkaline solution (such as sodium hydroxide) can lead to the precipitation of nickel(II) hydroxide, which can then be oxidized to form the peroxide hydrate.
Hydrothermal Synthesis: High-temperature and high-pressure hydrothermal conditions can be used to prepare this compound.
b. Industrial Production
Industrial production methods for this compound are not widely documented. laboratory-scale synthesis methods can be scaled up for industrial applications.
Analyse Chemischer Reaktionen
Nickel(II) peroxide hydrate undergoes various chemical reactions:
Oxidation: It can act as an oxidizing agent, releasing oxygen gas (O₂) upon decomposition.
Reduction: Under certain conditions, it can be reduced to form nickel(II) hydroxide or other nickel compounds.
Substitution: this compound can participate in ligand exchange reactions, where water molecules are replaced by other ligands.
Common reagents and conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Reducing agents such as hydrazine or sodium borohydride.
Substitution: Various ligands (e.g., ammonia, chloride ions).
Major products:
- Upon decomposition, this compound yields nickel(II) hydroxide (Ni(OH)₂) and oxygen gas.
Wissenschaftliche Forschungsanwendungen
Nickel(II) peroxide hydrate finds applications in:
Battery Manufacturing: It can be used as a cathode material in rechargeable batteries.
Catalysis: As a catalyst in various chemical reactions.
Materials Science: Studying its properties and behavior in different environments.
Wirkmechanismus
The exact mechanism of action for nickel(II) peroxide hydrate’s effects is not well-documented. its role as a catalyst and its redox properties contribute to its functionality in various applications.
Vergleich Mit ähnlichen Verbindungen
Nickel(II) peroxide hydrate is unique due to its peroxide ligands. Similar compounds include:
Nickel(II) oxide (NiO): Lacks peroxide ligands.
Nickel(II) hydroxide (Ni(OH)₂): Contains hydroxide ligands but no peroxide.
Nickel(II) acetate (Ni(CH₃COO)₂): Different ligands and properties.
Eigenschaften
CAS-Nummer |
86676-91-7 |
|---|---|
Molekularformel |
H4NiO3 |
Molekulargewicht |
110.724 g/mol |
IUPAC-Name |
hydrogen peroxide;nickel;hydrate |
InChI |
InChI=1S/Ni.H2O2.H2O/c;1-2;/h;1-2H;1H2 |
InChI-Schlüssel |
FDEQIQCNKZPJQR-UHFFFAOYSA-N |
Kanonische SMILES |
O.OO.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-(-)-1-[(S)-2-(Di-1-naphthylphosphino)ferrocenyl]ethyldi-3,5-xylylphosphine](/img/structure/B12061636.png)

![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
